Ceftibuten Dihydrate is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.
See also: Ceftibuten (has active moiety).
Ceftibuten dihydrate
CAS No.: 118081-34-8
Cat. No.: VC21338746
Molecular Formula: C15H18N4O8S2
Molecular Weight: 446.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 118081-34-8 |
---|---|
Molecular Formula | C15H18N4O8S2 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
Standard InChI | InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 |
Standard InChI Key | SSWTVBYDDFPFAF-DKOGRLLHSA-N |
Isomeric SMILES | C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O |
SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Canonical SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Appearance | Light Yellow Solid |
Melting Point | >180°C |
Chemical Composition and Structure
Ceftibuten dihydrate serves as the active ingredient in CEDAX capsules and oral suspension formulations. Chemically, it is identified as (+)-(6R,7R)-7-[(Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, dihydrate . The molecular formula of ceftibuten dihydrate is C₁₅H₁₄N₄O₆S₂- 2H₂O with a molecular weight of 446.43 as the dihydrate form . The compound contains two water molecules in its crystal structure, which distinguishes it from the anhydrous form of ceftibuten.
The structural configuration of ceftibuten dihydrate features a β-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporin antibiotics. This structure includes an aminothiazolyl group that contributes to its antimicrobial properties and spectrum of activity. The dihydrate form exhibits specific crystalline properties that affect its stability and solubility profiles.
Crystallographic Properties
Recent crystallographic studies have investigated both anhydrous and hydrated forms of ceftibuten. The compound crystallizes in the orthorhombic space group P212121 . The chiral centers at specific carbon positions contribute to the three-dimensional structure and biological activity of the molecule. The presence of water molecules in the dihydrate form influences the hydrogen bonding network within the crystal structure, affecting its physical properties and stability.
Pharmaceutical Formulations
Ceftibuten dihydrate is available in two primary pharmaceutical formulations: capsules and oral suspension, both marketed under the brand name CEDAX.
CEDAX Capsules
CEDAX Capsules contain ceftibuten dihydrate equivalent to 400 mg of ceftibuten as the active pharmaceutical ingredient. The inactive ingredients in the capsule formulation include magnesium stearate, microcrystalline cellulose, and sodium starch glycolate . The capsule shell contains gelatin, sodium lauryl sulfate, titanium dioxide, and polysorbate 80. Additionally, the capsule shell may contain preservatives including benzyl alcohol, sodium propionate, edetate calcium disodium, butylparaben, propylparaben, and methylparaben .
CEDAX Oral Suspension
After reconstitution, CEDAX Oral Suspension contains ceftibuten dihydrate equivalent to either 90 mg of ceftibuten per 5 mL or 180 mg of ceftibuten per 5 mL . This cherry-flavored formulation contains several inactive ingredients designed to enhance stability, palatability, and shelf life. These include:
-
Cherry flavoring
-
Polysorbate 80
-
Silicon dioxide
-
Simethicone
-
Sodium benzoate
-
Sucrose (approximately 1 g/5 mL)
-
Titanium dioxide
The oral suspension formulation provides an alternative administration route, particularly beneficial for pediatric patients and those who have difficulty swallowing capsules.
Pharmacokinetic Properties
The pharmacokinetic profile of ceftibuten dihydrate has been extensively studied in various populations, providing valuable information about its absorption, distribution, metabolism, and excretion patterns.
Absorption
Ceftibuten is rapidly absorbed after oral administration of both capsule and suspension formulations. In healthy adult male volunteers aged 20 to 39 years, a single 400-mg dose of CEDAX Capsules demonstrated consistent absorption patterns . When administered once daily for 7 days, the average maximum concentration (Cmax) was 17.9 μg/mL on day 7, indicating approximately 20% accumulation at steady state .
For the oral suspension, pharmacokinetic studies in pediatric patients (6 months to 12 years of age) showed rapid absorption following a single 9-mg/kg dose . The absorption profile in pediatric patients demonstrated appropriate bioavailability for therapeutic efficacy.
Metabolism and Excretion
Studies with radiolabeled ceftibuten in healthy adult male volunteers have demonstrated that cis-ceftibuten is the predominant component in both plasma and urine. Approximately 10% of ceftibuten is converted to the trans-isomer, which possesses approximately one-eighth the antimicrobial potency of the cis-isomer .
Ceftibuten is primarily eliminated through renal excretion. In healthy volunteers, approximately 56% of the administered dose was recovered from urine and 39% from feces within 24 hours . This elimination profile has important implications for dosage adjustments in patients with renal dysfunction.
Food Effect on Absorption
The bioavailability of ceftibuten is affected by food consumption for both capsule and suspension formulations:
For CEDAX Capsules, food delays the time to maximum concentration (Tmax) by 1.75 hours, decreases the maximum concentration (Cmax) by 18%, and reduces the extent of absorption (AUC) by 8% .
Similarly, for CEDAX Oral Suspension, administration with a high-fat breakfast resulted in a 26% decrease in Cmax and a 17% decrease in AUC. When administered with a low-calorie nonfat breakfast, the decreases were 17% for Cmax and 12% for AUC .
Bioequivalence of Dosage Formulations
Studies in healthy adult male volunteers have demonstrated bioequivalence between the capsule and suspension formulations at the 400-mg dose level. Average Cmax values were 15.6 μg/mL for the capsule and 17.0 μg/mL for the suspension, while average AUC values were 80.1 μg·hr/mL for the capsule and 87.0 μg·hr/mL for the suspension .
Special Population Considerations
Geriatric Patients
Pharmacokinetic studies in elderly patients (65 years of age and older) demonstrated different parameters compared to younger adults. After administration of 200-mg capsules twice daily for 3½ days, the average Cmax was 17.5 μg/mL compared to 12.9 μg/mL after the first dose, indicating 40% accumulation at steady state . This finding suggests that dosage adjustments may be necessary for elderly patients, although the relationship to renal function status requires further clarification.
Patients with Renal Insufficiency
Ceftibuten pharmacokinetics are significantly affected by renal dysfunction. The plasma half-life increases and apparent total clearance decreases proportionally with increasing degrees of renal impairment:
-
In patients with moderate renal dysfunction (creatinine clearance 30 to 49 mL/min), the plasma half-life increased to 7.1 hours and clearance decreased to 30 mL/min.
-
In patients with severe renal dysfunction (creatinine clearance 5 to 29 mL/min), the half-life increased to 13.4 hours and clearance decreased to 16 mL/min.
-
In functionally anephric patients (creatinine clearance <5 mL/min), the half-life increased to 22.3 hours and clearance decreased to 11 mL/min, representing a 7- to 8-fold change compared to healthy volunteers .
Hemodialysis removes approximately 65% of the drug from the blood in 2 to 4 hours, necessitating specific dosage adjustments for patients undergoing this procedure .
Recent Clinical Research
Higher Dose Pharmacokinetic Studies
Recent phase I clinical studies have investigated the pharmacokinetics, safety, and tolerability of ceftibuten at higher than licensed doses. A randomized, double-blind, placebo-controlled study examined ascending single and multiple doses of oral ceftibuten to evaluate both cis-ceftibuten (the administered form) and trans-ceftibuten (metabolite) .
In this study, subjects received single 400, 600, or 800 mg doses of ceftibuten on Days 1 and 4, followed by 7 days of twice-daily dosing from Days 4 to 10. Non-compartmental methods were used to analyze the pharmacokinetics in plasma and urine .
Single Ascending Dose Results
Following single ascending doses, the mean cis- and trans-ceftibuten maximum concentrations (Cmax) demonstrated dose-dependent increases:
-
400 mg dose: 17.6 mg/L (cis-ceftibuten) and 1.1 mg/L (trans-ceftibuten)
-
600 mg dose: 24.1 mg/L (cis-ceftibuten) and 1.5 mg/L (trans-ceftibuten)
-
800 mg dose: 28.1 mg/L (cis-ceftibuten) and 2.2 mg/L (trans-ceftibuten)
Urinary recovery of cis-ceftibuten accounted for 64.3%–86.9% of the administered dose over 48 hours .
Multiple Ascending Dose Results
Following multiple ascending doses, the mean cis- and trans-ceftibuten maximum concentrations (Cmax) were:
-
400 mg dose: 21.7 mg/L (cis-ceftibuten) and 1.4 mg/L (trans-ceftibuten)
-
600 mg dose: 28.1 mg/L (cis-ceftibuten) and 1.9 mg/L (trans-ceftibuten)
-
800 mg dose: 38.8 mg/L (cis-ceftibuten) and 2.8 mg/L (trans-ceftibuten)
Urinary recovery of cis-ceftibuten accounted for 72.2%–96.4% of the administered dose at steady state .
The exposure of both cis- and trans-ceftibuten increased proportionally with increasing doses. The accumulation factor was 1.14–1.19 for cis-ceftibuten and 1.28–1.32 for trans-ceftibuten .
Laboratory Value Changes in Clinical Trials
During clinical trials with CEDAX Capsules in adult patients, several laboratory value changes were noted:
Common Laboratory Value Changes
Laboratory parameters with incidence equal to or greater than 1% included:
-
Increased BUN: 4%
-
Increased Eosinophils: 3%
-
Decreased Hemoglobin: 2%
-
Increased ALT (SGPT): 1%
Less Common Laboratory Value Changes
Laboratory parameters with incidence less than 1% but greater than 0.1% included:
-
Increased Alkaline phosphatase
-
Increased Creatinine
-
Increased or Decreased Platelets
-
Decreased Leukocytes
These laboratory findings provide important information for clinical monitoring during ceftibuten dihydrate therapy.
Crystallographic Research
Recent crystallographic studies have investigated both anhydrous and hydrated forms of ceftibuten. The anhydrous compound has the formula C15H14N4O6S2 and crystallizes in the orthorhombic space group P212121 . The asymmetric unit contains one molecule of ceftibuten with chiral centers that contribute to its three-dimensional structure and biological activity.
The hydrated form (ceftibuten dihydrate) demonstrates different crystalline properties due to the presence of water molecules in the crystal lattice. These water molecules form hydrogen bonds with the ceftibuten molecule, affecting its stability, solubility, and potentially its bioavailability . Understanding these crystallographic differences is important for pharmaceutical development and quality control of ceftibuten dihydrate formulations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume